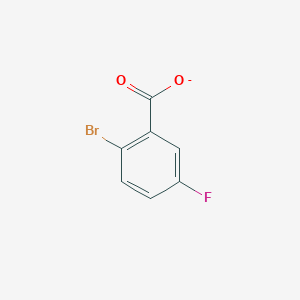

5-Fluoro-2-bromobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Fluoro-2-bromobenzoate is a halogenated aromatic compound featuring a bromine atom at the 2-position and a fluorine atom at the 5-position on the benzoate ester backbone. This compound is of significant interest in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions and nucleophilic substitutions. Its structural features make it a versatile intermediate for constructing complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Fluoro-2-bromobenzoate, and what factors influence the choice of starting materials?

- Methodological Answer : Synthesis typically involves halogenation of a benzoic acid derivative or esterification of pre-halogenated intermediates. For example, bromination of 2-fluorobenzoic acid derivatives using brominating agents (e.g., Br₂, N-bromosuccinimide) in the presence of a catalyst like H₂SO₄ can yield the bromo-fluoro substituted product . Esterification via reaction with alcohols (e.g., methanol, ethanol) under acidic conditions completes the synthesis. The choice of starting material depends on the availability of precursors, regioselectivity requirements, and stability under reaction conditions .

Q. How can researchers optimize reaction conditions to improve the yield of this compound in nucleophilic substitution reactions?

- Methodological Answer : Key variables include temperature, solvent polarity, and catalyst concentration. For bromination, elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) enhance reaction efficiency . Kinetic studies suggest that using excess brominating agents (e.g., 1.5–2 equivalents) minimizes side reactions like debromination. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity and yield .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and J-values for fluorine-bromine interactions .

- ¹⁹F NMR : Confirms fluorine substitution (δ -110 to -120 ppm for meta-fluorine) .

- IR Spectroscopy : Detects ester carbonyl stretches (~1720 cm⁻¹) and C-Br/F vibrations .

Discrepancies in melting points or spectral data should be cross-validated using high-purity samples (HPLC ≥98%) and referenced against databases like PubChem or NIST .

Advanced Research Questions

Q. How does the electronic effect of the bromo and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of bromo and fluoro groups deactivates the aromatic ring, directing electrophilic attacks to specific positions. Computational studies (DFT) show that the para position to fluorine is more reactive in Suzuki-Miyaura couplings. Experimental validation involves using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids to track coupling efficiency via LC-MS .

Q. What strategies can mitigate competing side reactions (e.g., ester hydrolysis or debromination) during derivatization of this compound?

- Methodological Answer :

- Protective Groups : Use tert-butyl esters to shield the carboxylate during bromination .

- Low-Temperature Reactions : Conduct reactions at 0–5°C to suppress hydrolysis .

- Additive Screening : Adding scavengers like molecular sieves absorbs water, reducing ester degradation .

Monitor side products via TLC (Rf comparison) or GC-MS .

Q. How can kinetic and thermodynamic studies elucidate reaction mechanisms in multi-step syntheses involving this compound?

- Methodological Answer :

- Kinetic Profiling : Use in-situ FTIR or ReactIR to track intermediate formation (e.g., bromonium ion intermediates) .

- Isotopic Labeling : Introduce ¹⁸O in ester groups to trace hydrolysis pathways via mass spectrometry .

- Eyring Analysis : Calculate activation parameters (ΔH‡, ΔS‡) to distinguish between concerted and stepwise mechanisms .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Purity Verification : Re-synthesize the compound using standardized protocols and confirm purity via HPLC (>98%) .

- Database Cross-Referencing : Compare with PubChem (CID: [retrieve from ]) or NIST Chemistry WebBook entries for consensus data .

- Crystallography : Resolve structural ambiguities via X-ray diffraction to confirm substituent positions .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The table below compares 5-Fluoro-2-bromobenzoate with structurally related halogenated benzoates, benzaldehydes, and acids:

Research Findings and Industrial Relevance

- Pharmaceutical Utility : Fluorinated benzoates like this compound are critical in synthesizing kinase inhibitors and antiviral agents due to their metabolic stability.

- Agrochemical Applications : Derivatives such as 5-Bromo-2,4-difluorobenzoic acid are intermediates in herbicides, leveraging fluorine’s electronegativity to enhance binding to target enzymes .

- Limitations : The bromine atom in these compounds can pose toxicity concerns, requiring careful handling and waste management.

特性

分子式 |

C7H3BrFO2- |

|---|---|

分子量 |

218.00 g/mol |

IUPAC名 |

2-bromo-5-fluorobenzoate |

InChI |

InChI=1S/C7H4BrFO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11)/p-1 |

InChIキー |

OQBMJMJZMDBQSM-UHFFFAOYSA-M |

正規SMILES |

C1=CC(=C(C=C1F)C(=O)[O-])Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。